molecular formula C13H9BrN2O B11787524 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Katalognummer: B11787524
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: GVVYTUOPRMVSPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to a propanenitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves multi-step reactions. One common method includes the following steps:

    Pyrrole Formation: The formation of the pyrrole ring through cyclization reactions.

    Nitrile Addition: The addition of a nitrile group to the propanenitrile moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Organolithium Reagents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Bromophenyl)pyrrolidine: Similar structure but lacks the nitrile group.

    3-Bromopropionic acid: Contains a bromophenyl group but differs in the functional groups attached.

    (3-Bromophenyl)triphenylsilane: Contains a bromophenyl group but is attached to a triphenylsilane moiety.

Uniqueness

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to the combination of the bromophenyl group, pyrrole ring, and nitrile group

Eigenschaften

Molekularformel

C13H9BrN2O

Molekulargewicht

289.13 g/mol

IUPAC-Name

3-[1-(3-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H9BrN2O/c14-10-3-1-4-11(9-10)16-8-2-5-12(16)13(17)6-7-15/h1-5,8-9H,6H2

InChI-Schlüssel

GVVYTUOPRMVSPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.